molecular formula C30H28N4O2 B5050957 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B5050957
M. Wt: 476.6 g/mol
InChI Key: OBRZFAYICWFDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with phenyl isocyanate, followed by further reactions with phenylamine and phenylcarbamoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A simpler quinoline derivative with similar structural features.

    N-phenyl-4-aminobenzamide: Shares the phenylcarbamoyl group but lacks the quinoline core.

    Phenyl isocyanate: A reagent used in the synthesis of the target compound.

Uniqueness

2-methyl-N-phenyl-4-[phenyl(phenylcarbamoyl)amino]-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its complex structure, which combines multiple functional groups and a quinoline core

Properties

IUPAC Name

2-methyl-N-phenyl-4-[N-(phenylcarbamoyl)anilino]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2/c1-22-21-28(34(25-17-9-4-10-18-25)30(36)32-24-15-7-3-8-16-24)26-19-11-12-20-27(26)33(22)29(35)31-23-13-5-2-6-14-23/h2-20,22,28H,21H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRZFAYICWFDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.